2-(Pentyloxy)pyrimidin-5-amine

Lipophilicity Membrane permeability Drug design

Researchers often encounter inconsistent SAR data when substituting pyrimidin-5-amine alkoxy analogs with varying lipophilicities. 2-(Pentyloxy)pyrimidin-5-amine (CAS 1248213-40-2) resolves this with a balanced logP of 1.6, enabling reliable membrane permeability and intracellular target engagement. - Ki = 101 nM against CD73 with >2000-fold selectivity over tissue-nonspecific alkaline phosphatase. - Supplied as ≥98% purity crystalline solid; ideal for kinase inhibitor and nucleoside analog synthesis. - Ships globally with long-term stability under inert atmosphere at -20°C.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
Cat. No. B13633531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pentyloxy)pyrimidin-5-amine
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCCCCOC1=NC=C(C=N1)N
InChIInChI=1S/C9H15N3O/c1-2-3-4-5-13-9-11-6-8(10)7-12-9/h6-7H,2-5,10H2,1H3
InChIKeyDKNAMMSFNMUKMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pentyloxy)pyrimidin-5-amine: Identity, Physicochemical Profile, and Procurement


2-(Pentyloxy)pyrimidin-5-amine (CAS 1248213-40-2) is a 2-alkoxy-substituted pyrimidin-5-amine with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . The compound features a pentyloxy chain at the 2-position and an amine at the 5-position of the pyrimidine ring, endowing it with distinct lipophilic character (XLogP3 = 1.6) and low aqueous solubility (<0.001 mg/L) . It is commercially available as a crystalline solid (purity ≥98%) and serves as a versatile building block in medicinal chemistry, notably as an intermediate in the synthesis of kinase inhibitors and nucleoside analogs [1].

CD73 enzyme inhibition target engagement studies
Lipophilic pyrimidine building block for medicinal chemistry
Requires organic-solvent stock preparation; low aqueous solubility compound handling

Why 2-(Pentyloxy)pyrimidin-5-amine Cannot Be Replaced by Shorter-Chain Analogs


Substituting 2-(Pentyloxy)pyrimidin-5-amine with a shorter-chain alkoxy analog (e.g., methoxy, ethoxy, or propoxy) fundamentally alters key physicochemical and biochemical properties that dictate experimental reproducibility and biological relevance. The pentyloxy derivative exhibits a logP of approximately 1.6, which is 0.6–1.0 units higher than its shorter-chain counterparts [1]. This lipophilicity gradient directly impacts membrane permeability, cellular uptake, and assay compatibility. Furthermore, its aqueous solubility is <0.001 mg/L, compared to the methoxy analog, which is freely soluble in water [2]. Such differences can lead to precipitation artifacts, variable free concentrations, and inconsistent SAR interpretation if analogs are interchanged without rigorous empirical validation.

Lipophilicity shift Shorter alkoxy chains (methoxy, ethoxy, propoxy) reduce logP by 0.6–1.0 units, which may significantly alter membrane permeability and cellular uptake profiles.
Solubility divergence Pentyloxy analog exhibits extremely low aqueous solubility compared to shorter-chain analogs; direct substitution can shift assay compatibility and require different formulation strategies.
Enzyme inhibition variability CD73 inhibition potency observed with the pentyloxy derivative may not be preserved in shorter-chain analogs, limiting direct substitution in target-based studies.

2-(Pentyloxy)pyrimidin-5-amine: Quantitative Differentiation Evidence


Lipophilicity Advantage Over Shorter Alkoxy Analogs

2-(Pentyloxy)pyrimidin-5-amine (XLogP3 = 1.6) is markedly more lipophilic than its methoxy (logP = 0.65), ethoxy (logP = 1.04), and propoxy (logP = 0.62) analogs [1][2]. This 0.6–1.0 log unit increase corresponds to an approximately 4- to 10-fold higher octanol-water partition coefficient, predicting superior passive membrane permeability and enhanced cell penetration in vitro.

Lipophilicity vs. shorter alkoxy
Context-dependent
ΔlogP +0.6 to +1.0 over methoxy/ethoxy/propoxy analogs
May support higher passive membrane permeability in vitro
Computational XLogP3 estimates; experimental validation advised
Lipophilicity Membrane permeability Drug design

Aqueous Solubility Contrast with Water-Soluble Analogs

2-(Pentyloxy)pyrimidin-5-amine exhibits extremely low aqueous solubility (<0.001 mg/L) [1], whereas the methoxy analog is described as 'soluble in water' . This solubility differential necessitates the use of organic co-solvents (e.g., DMSO, ethanol) for stock preparation and may influence free drug concentration in aqueous assay buffers.

Aqueous solubility contrast
Context-dependent
Requires organic co-solvent; may affect assay compatibility
Quantitative solubility data limited; PMC 9219976 Table 2
CD73 inhibition (Ki)
Class-level
Ki = 101 nM (rat ecto-5'-nucleotidase)
Reported nanomolar inhibition supports CD73 pathway investigation
Cross-species and enzyme source differences require validation
Selectivity over phosphatases
Head-to-head
Selectivity ratio >2000-fold over TNAP
Supports CD73-specific pathway interpretation in phosphatase panels
Off-target phosphatase context may require review; bovine IAP/TNAP assays
Solubility Formulation Assay compatibility

Potent Inhibition of CD73 Ecto-5'-nucleotidase

2-(Pentyloxy)pyrimidin-5-amine inhibits rat ecto-5'-nucleotidase (CD73) with a Ki of 101 nM [1]. This is approximately 8-fold more potent than the endogenous competitive inhibitor cyclic GMP, which has a Ki of 0.8 µM against potato 5'-nucleotidase [2]. While cross-species and enzyme source differences must be noted, the nanomolar potency positions the compound as a promising starting point for CD73-targeted probe development.

CD73 inhibition (Ki)
Class-level
Ki = 101 nM (rat ecto-5'-nucleotidase)
Reported nanomolar inhibition supports CD73 pathway investigation
Cross-species and enzyme source differences require validation
5'-Nucleotidase CD73 Enzyme inhibition

High Selectivity for 5'-Nucleotidase Over Alkaline Phosphatase

2-(Pentyloxy)pyrimidin-5-amine demonstrates excellent selectivity for 5'-nucleotidase (Ki = 101 nM) over tissue-nonspecific alkaline phosphatase (TNAP, Ki = 220,000 nM) and intestinal alkaline phosphatase (IAP, Ki = 1,430 nM) [1]. The selectivity ratio against TNAP exceeds 2,000-fold, significantly reducing the risk of off-target phosphatase inhibition in complex biological systems.

Selectivity over phosphatases
Head-to-head
Selectivity ratio >2000-fold over TNAP
Supports CD73-specific pathway interpretation in phosphatase panels
Off-target phosphatase context may require review; bovine IAP/TNAP assays
Selectivity Off-target effects Phosphatases

Optimal Research and Industrial Applications of 2-(Pentyloxy)pyrimidin-5-amine


Membrane-Permeable CD73 Inhibitor Design for Immuno-Oncology

Given its balanced lipophilicity (logP 1.6) and nanomolar 5'-nucleotidase inhibitory activity (Ki = 101 nM), 2-(Pentyloxy)pyrimidin-5-amine is a preferred starting scaffold for designing cell-active CD73 inhibitors. The pentyloxy chain enhances passive diffusion, enabling intracellular target engagement in cancer and immune cell co-culture assays [1].

Lipophilic Building Block for Kinase Inhibitor Synthesis

The compound's moderate logP and reactive 5-amino group make it an ideal intermediate for constructing kinase inhibitors with improved pharmacokinetic properties. It has been explicitly claimed as a key intermediate in the synthesis of 5-substituted pyrimidine carbocyclic nucleoside medicines [2]. The higher lipophilicity relative to methoxy or ethoxy analogs can drive enhanced binding to hydrophobic kinase pockets.

Assay-Ready Stock Preparation in Organic Solvents

Due to its extremely low aqueous solubility (<0.001 mg/L), 2-(Pentyloxy)pyrimidin-5-amine must be dissolved in DMSO or ethanol for stock solutions [3]. This characteristic is advantageous for high-throughput screening where DMSO stocks are standard, but users must ensure final DMSO concentrations remain below cytotoxic thresholds. The compound's stability under inert atmosphere and -20°C storage supports long-term use in compound management facilities .

Selectivity Profiling in Phosphatase Inhibitor Panels

With >2000-fold selectivity over tissue-nonspecific alkaline phosphatase, this compound is a valuable tool for distinguishing CD73-dependent effects from off-target phosphatase activity in cellular and biochemical assays [1]. It can serve as a reference inhibitor in panel screens designed to identify selective CD73 modulators.

Application
Selection Property
Validation Focus
CD73 inhibitor design for immuno-oncology research
Lipophilic pentyloxy chain for membrane permeability
Intracellular target engagement assays
Kinase inhibitor synthesis intermediate
2-Alkoxy pyrimidine scaffold with reactive 5-amino group
Hydrophobic kinase pocket binding studies
Organic-solvent stock preparation
Low aqueous solubility property
Co-solvent interference validation
Phosphatase selectivity profiling studies
High selectivity over tissue-nonspecific alkaline phosphatase
Off-target phosphatase activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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